3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one
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Overview
Description
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one is a heterocyclic organic compound that contains a triazole ring with an amino group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one can be achieved through multiple pathways. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a competitive inhibitor of certain enzymes, such as imidazoleglycerol-phosphate dehydratase, which plays a role in histidine biosynthesis . This inhibition can disrupt metabolic pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
1H-1,2,3-Triazole: Another triazole derivative with distinct chemical properties.
Uniqueness
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-amino-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one |
InChI |
InChI=1S/C6H10N4O/c1-10-6(8-4-9-10)5(11)2-3-7/h4H,2-3,7H2,1H3 |
InChI Key |
JHXVYCBJGVDCAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C(=O)CCN |
Origin of Product |
United States |
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